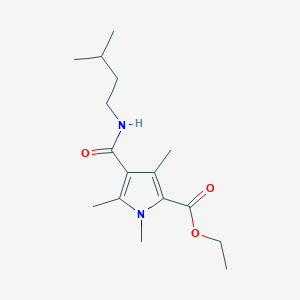![molecular formula C13H12N6OS B2971809 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 2320956-00-9](/img/structure/B2971809.png)
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction, followed by the formation of the azetidine ring and the benzo[c][1,2,5]thiadiazole ring. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the nitrogen atoms in the 1,2,4-triazole and azetidine rings could result in the formation of hydrogen bonds, which could affect the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of the nitrogen atoms in the 1,2,4-triazole and azetidine rings could make these rings susceptible to reactions with electrophiles. The benzo[c][1,2,5]thiadiazole ring could also participate in reactions, particularly if the compound is exposed to conditions that can induce ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the 1,2,4-triazole and azetidine rings could make the compound more polar, which could affect its solubility in different solvents. The size and shape of the molecule could also affect its physical properties, such as its melting point and boiling point .科学的研究の応用
Anticancer Agents
1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. They are known to exhibit cytotoxic activities against various human cancer cell lines . For instance, certain 1,2,4-triazole derivatives have shown promising cytotoxic activity against the Hela cell line, with IC50 values lower than 12 μM . These compounds can interact with cancer cell mechanisms, potentially inhibiting growth and inducing apoptosis.
Antimicrobial Activity
The triazole ring is a common feature in many antimicrobial compounds. 1,2,4-Triazole derivatives can act as effective antimicrobial agents due to their ability to interfere with the synthesis of essential components of microbial cells . They have been found to possess a broad spectrum of activity against bacteria, fungi, and viruses, making them valuable in the development of new antimicrobial drugs.
Agrochemical Applications
Some 1,2,4-triazole derivatives are used in agriculture as herbicides and defoliants . They can inhibit the growth of unwanted vegetation and help in the management of crops. Their role as catalase inhibitors also contributes to their effectiveness in controlling plant growth.
Material Science
In the field of materials science, 1,2,4-triazole derivatives are utilized for their unique properties. They are incorporated into metal-organic frameworks (MOFs) and transition-metal complexes due to their ability to form stable and functional structures . Metal-free 1,2,4-triazole derivatives also exhibit interesting properties, such as thermal stability and electronic characteristics, which are beneficial in creating advanced materials.
Pharmacological Importance
The pharmacological importance of 1,2,4-triazoles extends beyond their anticancer and antimicrobial properties. They are also known to possess analgesic, antiseptic, antioxidant, anti-inflammatory, and anticonvulsant activities . This makes them versatile scaffolds for the design and synthesis of a wide range of therapeutically interesting drug candidates.
Chemical Synthesis and Organic Catalysis
1,2,4-Triazole derivatives play a significant role in organic synthesis and catalysis . They can act as ligands in catalytic reactions, facilitating various chemical transformations. Their stability and reactivity make them suitable for use in a variety of organic reactions, contributing to the synthesis of complex molecules.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds are known to interact with various enzymes and receptors in the body, contributing to their biological activity .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and leading to the observed biological effects.
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may affect pathways related to cell proliferation and apoptosis
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis . This suggests that (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone may have similar effects.
Safety and Hazards
The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as how it is used. For example, if the compound is used as a drug, it could have potential side effects or toxicities that would need to be evaluated through preclinical and clinical testing .
将来の方向性
特性
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS/c20-13(10-1-2-11-12(3-10)17-21-16-11)18-4-9(5-18)6-19-8-14-7-15-19/h1-3,7-9H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZMUQVGHGWIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2971732.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2971733.png)

![N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide](/img/structure/B2971737.png)


![N2,N6-bis(naphtho[2,1-d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2971743.png)



